molecular formula C22H28N2O4S B11233010 6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11233010
M. Wt: 416.5 g/mol
InChI Key: OCWQKEKTFLSDRY-UHFFFAOYSA-N
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Description

6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring, a phenylsulfonyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the phenylsulfonyl and carboxamide groups. Common reagents used in the synthesis include tert-butylamine, phenylsulfonyl chloride, and isopropylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring or the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-2-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • 6-tert-butyl-4-(methylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Uniqueness

6-tert-butyl-4-(phenylsulfonyl)-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-propan-2-yl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H28N2O4S/c1-15(2)23-21(25)20-14-24(29(26,27)17-9-7-6-8-10-17)18-13-16(22(3,4)5)11-12-19(18)28-20/h6-13,15,20H,14H2,1-5H3,(H,23,25)

InChI Key

OCWQKEKTFLSDRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CN(C2=C(O1)C=CC(=C2)C(C)(C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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